molecular formula C14H25NO2 B8116610 N-Boc-non-8-yn-1-amine

N-Boc-non-8-yn-1-amine

Cat. No.: B8116610
M. Wt: 239.35 g/mol
InChI Key: WWESCFLXEXRJNO-UHFFFAOYSA-N
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Description

N-Boc-non-8-yn-1-amine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a non-8-yn-1-amine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-non-8-yn-1-amine typically involves the reaction of non-8-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used in this reaction include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the reaction and enhance productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-non-8-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-non-8-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-non-8-yn-1-amine primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a Boc-protected amine and an alkyne group. This combination allows for selective protection of the amine while enabling further functionalization through the alkyne moiety. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-non-8-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-5-6-7-8-9-10-11-12-15-13(16)17-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWESCFLXEXRJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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